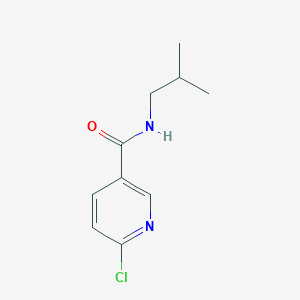
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is a chemical with the molecular formula C13H16F3N . It is also known by its IUPAC name, 4-[4-(trifluoromethyl)benzyl]piperidine .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is represented by the InChI code:1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2 . The molecular weight of the compound is 243.27 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 243.27 . The storage temperature is normal, and it should be kept in a dark place, in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
- Summary of Application : Trifluoromethylpyridines, which are structurally similar to the compound you mentioned, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that these compounds are incorporated into various formulations for pest control and pharmaceuticals .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Additionally, several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .
- Summary of Application : “4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride” is used in the synthesis of dopamine D3 receptor antagonists .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that this compound is used as a reactant in chemical reactions to produce the desired antagonists .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
- Summary of Application : Piperidine derivatives, which are structurally similar to the compound you mentioned, have been used in the synthesis of various pharmaceuticals .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that these compounds are used as building blocks in the synthesis of various pharmaceuticals .
- Results or Outcomes : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Agrochemical and Pharmaceutical Industries
Synthesis of Dopamine D3 Receptor Antagonists
Piperidine Derivatives in Pharmacological Applications
- Summary of Application : This compound can be used as a reactant in C,N-cross coupling reactions .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
- Summary of Application : Trifluoromethyl group-containing drugs, which are structurally similar to the compound you mentioned, have been approved by the FDA .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that these compounds are used as building blocks in the synthesis of various pharmaceuticals .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
C,N-cross Coupling Reactions
Synthesis of FDA-Approved Drugs
- Summary of Application : Trifluoromethylpyridines, which are structurally similar to the compound you mentioned, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Summary of Application : Trifluoromethyl group-containing drugs, which are structurally similar to the compound you mentioned, have been approved by the FDA .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Synthesis of Trifluoromethylpyridines
Synthesis of FDA-Approved Drugs
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The safety information pictograms indicate a warning (GHS07), and the hazard statements include H319 .
Eigenschaften
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPEZITEAKUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)benzyl)piperidine hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)
![4-[4-(dimethylamino)benzenecarbothioyl]-N-naphthalen-1-ylpiperazine-1-carbothioamide](/img/structure/B2556437.png)
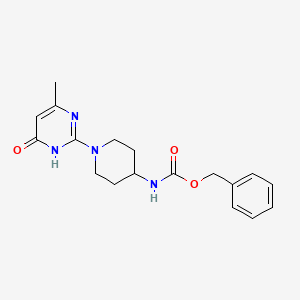
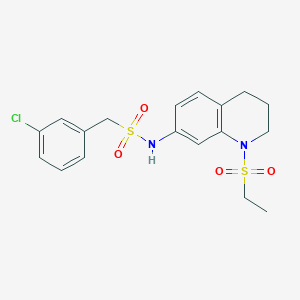
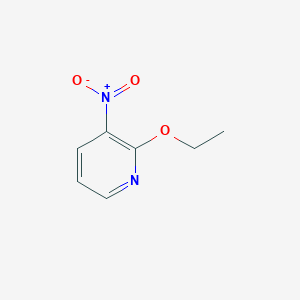
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)
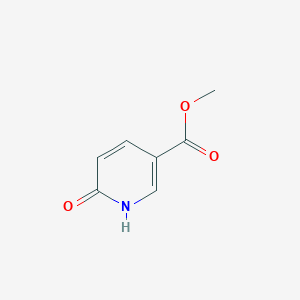
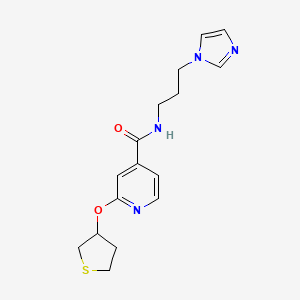
![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)
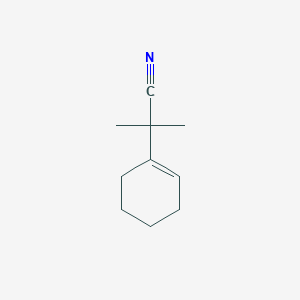
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
